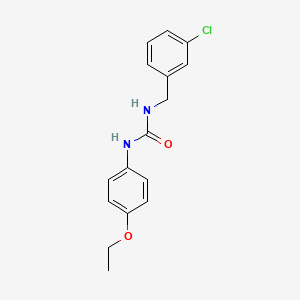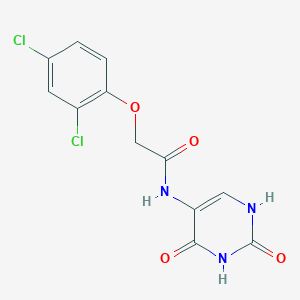![molecular formula C16H18N2O4S B5730937 N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as NSC 707545, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. In addition, N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 has been found to have several biochemical and physiological effects. The compound has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 has been found to inhibit angiogenesis, which is the process of new blood vessel formation. This is important in cancer treatment as tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 for lab experiments include its potent antiproliferative activity, ability to induce apoptosis, and inhibition of tubulin polymerization. However, the limitations include its low solubility in water and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545. One potential direction is the development of analogs with improved solubility and toxicity profiles. Another direction is the investigation of the efficacy of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 in combination with other anticancer agents. Additionally, the potential use of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 in the treatment of other diseases, such as neurodegenerative disorders, could be explored.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 involves the reaction of 2-methoxyaniline with N-methyl-N-(methylsulfonyl)amine in the presence of a catalyst. This reaction leads to the formation of the intermediate, which is then treated with 4-chlorobenzoyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 has been extensively studied for its potential use as an anticancer agent. The compound has shown significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 707545 has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)22-2/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNHSXUVAWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)
